D-[1,3-13C2]Ribose

Stable Isotope Labeling Isotopic Enrichment Quality Control

Quantifying PPP flux or RNA dynamics? Uniformly labeled ribose creates spectral crowding that obscures key resonances. D-[1,3-13C2]Ribose solves this with dual-site 13C enrichment at C1 and C3. - **Spectral clarity:** ~80% fewer 13C-13C coupling partners vs. UL-13C5; enables unambiguous T1/T2 & hetNOE measurements. - **Metabolic precision:** Tracks divergent fates of C1 (13CO2) and C3 (retained) for PPP oxidative/non-oxidative flux via GC-MS/LC-MS. - **Analytical accuracy:** ≥99 atom % enrichment; ideal internal standard (+2 Da shift) for LC-MS ribose quantitation in plasma or lysates. Available for R&D use. Ships globally.

Molecular Formula C5H10O5
Molecular Weight 152.115
CAS No. 478511-79-4
Cat. No. B583941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-[1,3-13C2]Ribose
CAS478511-79-4
SynonymsRibose-1,3-13C2;  D-(-)-Ribose-1,3-13C2; 
Molecular FormulaC5H10O5
Molecular Weight152.115
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1,5+1
InChIKeySRBFZHDQGSBBOR-VNDXAVFTSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-[1,3-13C2]Ribose: Site-Specific 13C-Labeled Pentose


D-[1,3-13C2]Ribose is a stable isotope-labeled analog of the naturally occurring aldopentose sugar D-ribose, in which the carbon atoms at positions 1 and 3 are enriched with the non-radioactive 13C isotope. With a molecular formula of 13C2C3H10O5 and a molecular weight of 152.11 g/mol, this compound retains the full biochemical activity of unlabeled D-ribose while providing a distinct mass shift and enhanced nuclear magnetic resonance (NMR) sensitivity for analytical applications . The site-specific labeling at the C-1 and C-3 positions distinguishes this tracer from uniformly 13C-labeled or mono-labeled ribose variants, enabling precise tracking of carbon atom fate in complex metabolic networks and reducing spectral crowding in NMR experiments .

1 Site-specific 13C enrichment at C-1 and C-3 for NMR tracer studies
2 Reduced J-coupling complexity compared to uniform 13C labeling
3 Dual-isotopomer pattern supports pentose phosphate pathway flux analysis
4 +2 Da mass shift enables MS-based internal standard applications

Why D-[1,3-13C2]Ribose Has No Substitute


Substituting D-[1,3-13C2]Ribose with unlabeled D-ribose, D-[1-13C]ribose, or D-[UL-13C5]ribose fundamentally compromises the experimental objectives for which this compound is procured. Unlabeled ribose provides no isotopic tracer signal, while uniformly 13C5-labeled ribose introduces extensive scalar coupling networks in NMR spectra that obscure individual resonance assignments and dynamic measurements [1]. Conversely, mono-labeled variants such as D-[1-13C]ribose lack the dual-site labeling required for correlating specific carbon positions or tracking multi-step metabolic rearrangements where the fates of C-1 and C-3 diverge. The 1,3-13C2 pattern uniquely enables both differential mass detection and reduced J-coupling complexity compared to uniform labeling, making it the optimal choice for studies where signal clarity and site-specific tracking are paramount [2].

Target Requirement
Why Alternatives Fall Short
Dual 13C labeling at C-1 and C-3
Unlabeled ribose provides no isotopic signal; D-[1-13C]ribose only tracks one position
Sparse 13C network for NMR resolution
Uniform 13C5 labeling may cause complex J-coupling that obscures assignments
Distinct +2 Da mass shift for MS
+1 Da from mono-labeled analog could overlap with natural isotopologues

D-[1,3-13C2]Ribose vs. Closest Analogs: Quantitative Evidence


Isotopic Enrichment at C-1 and C-3

D-[1,3-13C2]Ribose is supplied with a minimum isotopic enrichment of 99 atom % 13C at the specified C-1 and C-3 positions . This ensures that in tracer experiments, the signal from the labeled compound is >90-fold above the natural 13C background (~1.1% for unlabeled ribose), providing unambiguous detection and quantification.

Isotopic Enrichment
Data to verify
≥99 atom % 13C at C-1 and C-3 (≥89× over natural abundance)
Supports low detection limits and minimal background in MS/NMR
Vendor CoA; verify with independent QC
Stable Isotope Labeling Isotopic Enrichment Quality Control

Distinct Mass Shift for MS Differentiation

The incorporation of two 13C atoms increases the monoisotopic mass of D-[1,3-13C2]Ribose by +2.01 Da relative to unlabeled D-ribose (150.13 g/mol) . This +2 Da mass shift distinguishes it from mono-13C-labeled ribose (+1 Da) and uniformly 13C5-labeled ribose (+5 Da), enabling specific isotopologue detection in complex biological matrices .

Mass Shift
Reported
Monoisotopic mass +2.01 Da vs. unlabeled ribose
Avoids overlap with natural +1 Da isotopologues in MS
Calculated from atomic masses
Mass Spectrometry Isotopologue Analysis Quantitative Metabolomics

Enhanced NMR Resolution via Reduced J-Coupling

In NMR studies of ribose-containing biomolecules, uniform 13C labeling generates extensive one-bond and long-range 13C-13C scalar couplings that cause severe resonance overlap and line broadening [1]. By restricting 13C enrichment to only the C-1 and C-3 positions, D-[1,3-13C2]Ribose eliminates couplings involving C-2, C-4, and C-5, reducing the number of 13C-13C coupling partners from up to 10 in uniformly labeled ribose to only 2 (C-1↔C-2 and C-3↔C-2/4) [2].

NMR J-Coupling
Class-level
~80% reduction in 13C-13C scalar couplings vs. uniform 13C5
May simplify correlation spectra and improve dynamic parameter extraction
Class-level inference; depends on ribose coupling topology
NMR Spectroscopy RNA Dynamics Structural Biology

C-1 vs. C-3 Fate in Pentose Phosphate Pathway Flux

In the oxidative phase of the pentose phosphate pathway (PPP), the C-1 carbon of ribose-5-phosphate is released as CO2 by 6-phosphogluconate dehydrogenase, while C-3 is retained and redistributed through transketolase and transaldolase reactions [1]. Therefore, a 1,3-13C2 labeling pattern allows simultaneous tracking of the oxidative decarboxylation at C-1 and the non-oxidative rearrangements at C-3, providing a unique isotopomer signature that cannot be obtained from uniformly labeled or mono-labeled substrates.

PPP Flux Tracking
Class-level
C-1 label lost as 13CO2; C-3 label retained in hexose/triose pools
Enables simultaneous oxidative and non-oxidative PPP flux determination
Requires 13C-MFA in cultured cells or perfused organs
Metabolic Flux Analysis Pentose Phosphate Pathway Isotopomer Analysis

Internal Standard Suitability for MS Quantification

D-[1,3-13C2]Ribose is specifically marketed and utilized as an internal standard for the accurate quantification of D-ribose in biological samples . Its +2 Da mass shift ensures that the internal standard peak is completely resolved from the endogenous M+0 and M+1 isotopologues of unlabeled ribose, eliminating signal overlap and enabling robust calibration curves with coefficients of variation (CV) below 5% .

ISTD Performance
Reported
Peak area ratio linearity R² > 0.99 (0.1–100 µM); CV
Supports robust calibration for ribose quantification in biological matrices
LC-MS/MS MRM mode; independent validation recommended
Internal Standard Quantitative Metabolomics LC-MS/MS

D-[1,3-13C2]Ribose Application Scenarios


NMR Structural Dynamics of RNA and Ribose Complexes

D-[1,3-13C2]Ribose is the preferred precursor for generating site-specifically labeled RNA oligonucleotides or metabolites when researchers require reduced 13C-13C scalar coupling complexity and improved spectral resolution. As demonstrated in Section 3, the ~80% reduction in JCC coupling partners compared to uniform 13C5 labeling [1] enables unambiguous assignment of C-1 and C-3 resonances and accurate measurement of spin relaxation parameters (T1, T2, hetNOE) that report on picosecond-to-nanosecond dynamics [2]. This is essential for studying RNA folding, ligand binding, and catalytic mechanisms where uniform labeling would produce intractable spectra.

Pentose Phosphate Pathway 13C-MFA

For researchers quantifying the partitioning of carbon flux between the oxidative and non-oxidative branches of the pentose phosphate pathway (PPP), D-[1,3-13C2]Ribose provides a unique dual-isotopomer tracer. The differential fates of the C-1 label (released as 13CO2) and C-3 label (retained in downstream hexose and triose metabolites) enable simultaneous determination of oxidative PPP flux and non-oxidative exchange rates using GC-MS or LC-MS/MS isotopomer analysis [1]. This capability is not achievable with D-[1-13C]ribose, D-[5-13C]ribose, or D-[UL-13C5]ribose.

Quantitative LC-MS/MS Metabolomics Internal Standard

In targeted metabolomics assays aimed at accurately quantifying D-ribose concentrations in biological matrices (e.g., plasma, urine, cell lysates), D-[1,3-13C2]Ribose is the optimal internal standard due to its +2 Da mass shift and high isotopic enrichment (≥99 atom %) [1]. This mass difference ensures complete chromatographic and mass spectrometric resolution from the endogenous unlabeled ribose signal, enabling robust calibration and low quantification limits [2].

Site-Specific Tracer Studies in Nucleotide and Coenzyme Biosynthesis

D-[1,3-13C2]Ribose can be employed as a metabolic precursor to elucidate the origin of carbon atoms in nucleotides (e.g., ATP, GTP) and coenzymes (e.g., NAD+, FAD). The distinct 1,3-labeling pattern allows researchers to determine whether the ribose moiety is synthesized de novo via the PPP or salvaged from exogenous sources, and to track the incorporation of specific carbon positions into the purine and pyrimidine rings [1].

Application
Selection Property
Validation Focus
NMR structural dynamics of RNA/ribose complexes
Sparse 13C coupling network
Reduced spectral crowding; T1/T2/hetNOE measurement
Pentose phosphate pathway 13C-MFA
Dual-isotopomer tracer pattern
13CO2 release and C-3 isotopomer distribution
Quantitative LC-MS/MS metabolomics internal standard
Sufficient mass shift for MS resolution
Peak area ratio linearity; blank interference assessment
Nucleotide & coenzyme biosynthesis tracer
Site-specific 13C enrichment at C-1/C-3
Incorporation into purine/pyrimidine rings; salvage vs. de novo pathway

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